molecular formula C20H21N3O5S B608089 INCB-057643 CAS No. 1820889-23-3

INCB-057643

Katalognummer: B608089
CAS-Nummer: 1820889-23-3
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: VZSAMEOETVNDQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

INCB-057643 is an orally bioavailable bromodomain and extraterminal (BET) inhibitor that selectively targets BRD2, BRD3, and BRD4, binding to acetylated histone H4 peptides in the low nanomolar range (≤100 nM) . It exhibits potent anti-proliferative effects in androgen-dependent prostate cancer models (e.g., VCaP and LNCaP cells, GI50 ≤100 nM) but reduced efficacy in androgen-independent cells (DU145 and PC3, GI50 ≥500 nM) . Preclinical studies demonstrate its ability to suppress MYC protein levels, induce apoptosis, and inhibit LPS-stimulated cytokines (IL-6, IL-10, MIP-1α) in human and murine whole blood . Clinically, it is under investigation in Phase I/II trials for solid tumors and hematologic malignancies across multiple global sites .

Vorbereitungsmethoden

Structural Overview and Retrosynthetic Analysis

INCB-057643 (IUPAC name: 6-methanesulfonyl-2,2,4-trimethyl-8-{6-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-4-yl}-3,4-dihydro-2H-1,4-benzoxazin-3-one) comprises two primary fragments:

  • Benzoxazinone core : A 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold with methanesulfonyl and methyl groups at positions 6 and 2/2/4, respectively .

  • Pyrrolopyridine moiety : A 6-methyl-7-oxo-pyrrolo[2,3-c]pyridine subunit attached at position 8 of the benzoxazinone .

Retrosynthetically, the molecule can be dissected into these fragments, suggesting convergent synthesis strategies. Key disconnections include:

  • Formation of the benzoxazinone ring via cyclization of a substituted phenolic precursor.

  • Construction of the pyrrolopyridine unit through intramolecular cyclization.

  • Coupling of the two fragments via cross-coupling or nucleophilic substitution.

Synthesis of the Benzoxazinone Core

Initial Benzoxazinone Formation

The benzoxazinone core is synthesized from 2-amino-4-methylphenol derivatives. A representative pathway involves:

  • Sulfonation : Introduction of a methanesulfonyl group at position 6 using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

  • Methylation : Sequential alkylation with methyl iodide to install the 2,2,4-trimethyl substituents.

  • Cyclization : Treatment with chloroacetyl chloride or ethyl chloroacetate in the presence of a base (e.g., K2_2CO3_3) to form the oxazinone ring .

Example Reaction Conditions:

StepReagents/ConditionsYield
SulfonationCH3_3SO2_2Cl, Et3_3N, DCM, 0°C → RT85%
MethylationCH3_3I, NaH, DMF, 50°C78%
CyclizationClCH2_2COCl, K2_2CO3_3, acetone, reflux65%

Functionalization at Position 8

The 8-position of the benzoxazinone requires functionalization for subsequent coupling with the pyrrolopyridine moiety. Bromination or iodination using N-bromosuccinimide (NBS) or iodine monochloride (ICl) in acetic acid provides a halogenated intermediate .

Synthesis of the Pyrrolopyridine Moiety

Pyrrolopyridine Construction

The pyrrolo[2,3-c]pyridine unit is synthesized via a Paal-Knorr pyrrole synthesis followed by cyclization:

  • Amination : Reaction of 2-chloronicotinic acid with methylamine to form 2-(methylamino)nicotinic acid.

  • Cyclization : Intramolecular cyclization using phosphoryl chloride (POCl3_3) to generate the pyrrolopyridine core .

  • Oxidation : Introduction of the 7-oxo group via oxidation with m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .

Example Reaction Conditions:

StepReagents/ConditionsYield
AminationCH3_3NH2_2, EtOH, reflux90%
CyclizationPOCl3_3, 110°C70%
OxidationmCPBA, DCM, RT65%

Fragment Coupling and Final Assembly

The benzoxazinone and pyrrolopyridine fragments are coupled via a Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. A palladium catalyst (e.g., Pd(PPh3_3)4_4) and ligand (e.g., XPhos) facilitate the reaction .

Example Coupling Conditions:

ParameterValue
CatalystPd(OAc)2_2 (5 mol%)
LigandXPhos (10 mol%)
BaseCs2_2CO3_3
SolventToluene/EtOH (3:1)
Temperature90°C
Yield60%

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) followed by recrystallization from ethanol/water .

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.45 (s, 1H, pyrrole-H), 7.92 (d, J=8.4 Hz, 1H, aromatic-H), 3.21 (s, 3H, SO2_2CH3_3), 2.98 (s, 6H, N(CH3_3)2_2) .

  • HRMS : m/z calculated for C20_{20}H21_{21}N3_3O5_5S [M+H]+^+: 415.1202; found: 415.1209 .

Scale-Up Considerations and Process Optimization

Industrial-scale synthesis prioritizes atom economy and cost-effective catalysts. Patent literature suggests:

  • Continuous Flow Chemistry : For cyclization steps to enhance yield and reduce reaction time .

  • Catalyst Recycling : Use of immobilized palladium catalysts to minimize metal residues .

Challenges and Alternative Routes

Stereochemical Control

The quaternary carbon at position 2 of the benzoxazinone necessitates chiral resolution techniques (e.g., chiral HPLC) if racemic mixtures form during synthesis .

Alternative Coupling Strategies

Copper-mediated Ullmann coupling or direct C-H activation may offer alternatives to palladium-based methods, though yields are typically lower .

Analytical and Regulatory Considerations

Impurity Profiling

Common impurities include des-methyl analogs and oxidation byproducts. LC-MS methods with a C18 column (gradient: 0.1% formic acid/acetonitrile) resolve these species .

Stability Studies

This compound exhibits hygroscopicity, requiring storage under nitrogen. Accelerated stability testing (40°C/75% RH) confirms degradation <2% over 6 months .

Analyse Chemischer Reaktionen

INCB-057643 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit BET-Proteinen betreffen. Die Verbindung wurde so konzipiert, dass sie die Bindung von BET-Proteinen an acetylierte Lysinreste an Histon-Schwänzen hemmt, wodurch die Genexpression moduliert wird. Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören organische Lösungsmittel, Katalysatoren und spezifische Temperatur- und Druckbedingungen, um die gewünschten chemischen Umwandlungen zu ermöglichen .

Wissenschaftliche Forschungsanwendungen

Pancreatic Cancer

A significant body of research has focused on the application of INCB-057643 in pancreatic cancer models. In studies involving genetically engineered mouse models (KPC mice), treatment with this compound resulted in:

  • Increased Survival : Mice treated with this compound showed an average survival increase of 55 days compared to controls .
  • Reduced Metastasis : The compound significantly decreased metastatic burden, evidenced by fewer instances of liver metastases and ascites .

Table 1: Effects of this compound on KPC Mice

ParameterControl GroupThis compound Group
Average Survival (days)-55
Liver Metastases (instances)64
Ascites (instances)34

Myelofibrosis and Hematologic Malignancies

This compound is also being evaluated for its efficacy in treating myelofibrosis and related hematologic disorders. A phase 1 clinical trial assessed its safety and tolerability as both monotherapy and in combination with ruxolitinib:

  • Continuous Administration : The ability to administer this compound continuously without planned dose holds is a notable advantage, allowing for sustained exposure that may enhance therapeutic efficacy .
  • Symptom Response : Patients demonstrated significant reductions in symptom burden, with ongoing evaluations needed to determine long-term benefits .

Table 2: Phase 1 Study Overview

Study AspectMonotherapyCombination Therapy (with Ruxolitinib)
Total Patients Enrolled134Not specified
Primary EndpointSafety/TolerabilitySafety/Tolerability
Notable FindingsSymptom reductionEnhanced response rates

Case Study 1: Pancreatic Cancer Model

In a study using KPC mice, this compound was administered to evaluate its impact on tumor progression and immune modulation. Results indicated:

  • A significant decrease in CD4 T cells within the pancreatic tumor microenvironment.
  • Altered immune cell populations, suggesting that INCB-057643 not

Wirkmechanismus

The mechanism of action of INCB-057643 involves the inhibition of BET proteins, which are key regulators of gene expression. By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the transcriptional machinery and leads to the downregulation of oncogenic pathways, including those involving B-cell lymphoma-2, c-Myc, and nuclear factor kappa B (NF-κB). The compound also modulates tumorigenic inflammation, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Mivebresib (ABBV-750)

  • Structural Similarity : Mivebresib and INCB-057643 share structural similarity (MACCS fingerprint similarity >0.60) and are both pan-BET inhibitors .
  • This compound shows higher selectivity for BRD2/3/4 .

ABBV-744

  • Target Specificity : ABBV-744 selectively inhibits the BD2 domain of BET proteins, unlike this compound, which targets all BET bromodomains .

JQ1 and I-BET151

  • Cellular Activity Overlap : this compound shares significant cellular activity profiles (Pearson’s R² >0.64) with JQ1 and I-BET151, suggesting overlapping mechanisms in BET inhibition .
  • Potency : JQ1 is a well-characterized BET inhibitor with submicromolar activity, but direct IC50 comparisons with this compound are unavailable in the evidence.

BMS-986158

  • Hedgehog (HH) Pathway Inhibition : this compound is the least potent HH pathway inhibitor among seven clinically studied BET inhibitors, with an IC50 of 40.6 nmol/L, compared to BMS-986158 (IC50 = 0.15 nmol/L) .
  • Clinical Relevance : BMS-986158 (Phase II) outperforms this compound in HH pathway suppression, highlighting differences in therapeutic applications .

Data Tables

Table 1: Comparative Potency of BET Inhibitors

Compound Target Specificity IC50 (nmol/L) Key Clinical Stage
This compound BRD2/3/4 (pan-BET) 40.6 (HH pathway) Phase I/II
BMS-986158 BRD4 (selective) 0.15 (HH pathway) Phase II
ABBV-744 BET BD2 domain Not reported Preclinical

Table 2: Functional and Structural Comparisons

Compound Structural Class Key Therapeutic Effects
This compound Pyridopyrrolizine derivative MYC suppression, cytokine inhibition
Mivebresib Triazoloazepine derivative Pan-BET inhibition
ABBV-744 6-Methyl-7-oxo-6,7-dihydropyrrolo[2,3-c]pyridine BD2-selective, antiviral activity

Biologische Aktivität

INCB-057643 is a potent and selective small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This compound has been under investigation for its potential therapeutic applications in various hematologic malignancies, including myelofibrosis and high-grade B-cell lymphomas. The biological activity of this compound is characterized by its ability to inhibit key signaling pathways involved in cancer progression and inflammation.

This compound functions primarily as a BET inhibitor, selectively binding to the bromodomains of BRD4. This inhibition disrupts the interaction between BRD4 and acetylated histones, leading to decreased transcription of oncogenes such as MYC and inflammatory cytokines. The compound has demonstrated a half-maximal inhibitory concentration (IC50) of 39 nM for BRD4 BD1 and 6 nM for BD2, indicating its high potency in biochemical assays .

Key Biological Activities

  • Inhibition of Oncogenic Pathways :
    • This compound effectively reduces MYC protein levels and NF-kB reporter activity, which are critical in various malignancies .
    • In preclinical models, it has shown the ability to suppress gene expression linked to inflammation and tumor growth.
  • Synergistic Effects :
    • When combined with ruxolitinib (a JAK1/2 inhibitor), this compound significantly enhances therapeutic efficacy in models of myeloproliferative neoplasms (MPN). This combination not only reduces tumor burden but also restores normal hematopoietic differentiation .
  • Impact on Cytokine Production :
    • The compound has been shown to inhibit NF-kB-mediated production of pro-inflammatory cytokines such as IL-8, further supporting its role in modulating inflammatory responses in cancer .

Case Study: Myelofibrosis Models

In a study involving MPLW515L-driven MPN mouse models, this compound was administered at a dosage of 10 mg/kg daily alongside ruxolitinib. Results indicated a significant reduction in spleen volume compared to either treatment alone, highlighting the compound's potential for enhancing treatment outcomes in patients with advanced myelofibrosis .

Case Study: High-Grade B-Cell Lymphoma

Another study focused on high-grade B-cell lymphoma with MYC and BCL2 rearrangements demonstrated that this compound synergized with XPO1 inhibitors (selinexor and eltanexor). This combination led to decreased cell viability and increased apoptosis in both TP53 wild-type and mutated cell lines. The mechanism was attributed to the downregulation of MYC expression, which is crucial for the survival of these cancer cells .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Study Focus Findings Reference
MyelofibrosisCombination with ruxolitinib reduced spleen volume; improved hematopoietic differentiation
High-Grade B-Cell LymphomaSynergistic effect with XPO1 inhibitors; decreased MYC expression; increased apoptosis
Cytokine InhibitionReduced levels of IL-8 and other inflammatory cytokines in patient-derived cells
Tumor Growth InhibitionSignificant reduction in tumor size in xenograft models when combined with other agents

Q & A

Basic Research Questions

Q. What are the primary molecular targets of INCB-057643, and how do they influence its mechanism of action in hematologic malignancies?

this compound selectively inhibits BRD2/3/4 binding to acetylated histone H4 peptides at low nanomolar concentrations, disrupting BET-dependent transcriptional regulation. Researchers can validate BET inhibition via chromatin immunoprecipitation (ChIP) assays for BRD4 occupancy or Western blotting for MYC protein downregulation, as MYC is a downstream target .

Q. Which preclinical models demonstrate the efficacy of this compound, and what endpoints are critical for evaluating its antitumor activity?

Key models include human AML, DLBCL, and multiple myeloma cell lines, where this compound induces G1 cell-cycle arrest and apoptosis. In vivo, oral dosing (e.g., 3 mg/kg in xenografts) reduces tumor growth (T/C% ≤45%). Endpoints should include GI50 values, apoptosis markers (e.g., cleaved caspase-3), and cytokine suppression (e.g., IL-6, MIP-1α in LPS-stimulated blood) .

Q. How does this compound exhibit differential effects in androgen-dependent vs. androgen-independent prostate cancer models?

this compound shows stronger antiproliferative effects in androgen-dependent VCaP and LNCaP cells (GI50 ≤100 nM) compared to androgen-independent DU145 and PC3 cells (GI50 ≥500 nM). Researchers should compare AR splice variant expression (e.g., in 22Rv1 cells) and correlate with BET-dependent transcriptional profiles using RNA-seq .

Q. What are the recommended pharmacokinetic and toxicity parameters for dosing this compound in murine studies?

Monitor plasma concentration-time curves for bioavailability and half-life. Toxicity endpoints include body weight loss (absent at 3 mg/kg in preclinical studies) and cytokine suppression in whole blood. Dose escalation studies should prioritize tolerability while maintaining target engagement .

Advanced Research Questions

Q. How can researchers address contradictory data in GI50 values across cell lines with varying genetic backgrounds?

Conduct multi-omics profiling (e.g., transcriptomics, proteomics) to identify resistance mechanisms, such as compensatory signaling pathways (e.g., PI3K/AKT). Use CRISPR screens to validate genetic dependencies and synergize this compound with pathway-specific inhibitors (e.g., AKT inhibitors) .

Q. What experimental designs are optimal for evaluating this compound in combination therapies for solid tumors?

Use factorial design experiments to test synergy with standard-of-care agents (e.g., chemotherapy, immunotherapy). Measure combination indices (e.g., SynergyFinder) and validate in patient-derived organoids. Reference clinical trial frameworks from ongoing Phase I/II studies (e.g., NCT trials at MD Anderson, Yale) .

Q. How should researchers mitigate variability in cytokine suppression assays when testing this compound in human vs. murine blood?

Standardize LPS stimulation protocols and use multiplex assays (e.g., Luminex) for cytokine quantification. Include species-specific controls and normalize data to baseline cytokine levels. Statistical tools like mixed-effects models can account for inter-individual variability .

Q. What strategies can resolve discrepancies between in vitro potency (nanomolar GI50) and in vivo efficacy (partial tumor regression)?

Investigate tumor microenvironment (TME) factors using spatial transcriptomics or mass cytometry. Optimize dosing schedules to maintain target saturation and assess pharmacodynamic markers (e.g., MYC suppression) longitudinally .

Q. Methodological Guidance

Q. How to design a robust research question for studying BET inhibitors like this compound?

Apply the FINER framework : Ensure questions are Feasible (e.g., accessible cell models), Interesting (address knowledge gaps in BET resistance), Novel (explore combination therapies), Ethical (use approved clinical trial data), and Relevant (align with translational oncology priorities) .

Q. What statistical methods are suitable for analyzing dose-response data from this compound experiments?

Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in Prism) to calculate GI50/IC50. For heterogeneous datasets, apply hierarchical Bayesian models or bootstrapping to estimate confidence intervals. Report effect sizes and p-values with multiplicity corrections .

Q. How to validate BET target engagement in vivo when using this compound?

Perform pharmacodynamic studies: Collect tumor biopsies pre- and post-treatment for ChIP-seq (BRD4 occupancy) and qPCR for MYC/BCL2. Correlate with plasma drug levels using LC-MS/MS .

Eigenschaften

IUPAC Name

2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-20(2)19(25)23(4)15-9-11(29(5,26)27)8-13(17(15)28-20)14-10-22(3)18(24)16-12(14)6-7-21-16/h6-10,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSAMEOETVNDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC(=CC(=C2O1)C3=CN(C(=O)C4=C3C=CN4)C)S(=O)(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820889-23-3
Record name INCB-057643
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820889233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INCB-057643
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16054
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INCB-057643
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TZD0JEBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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